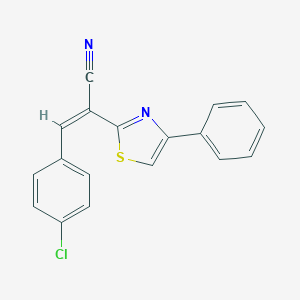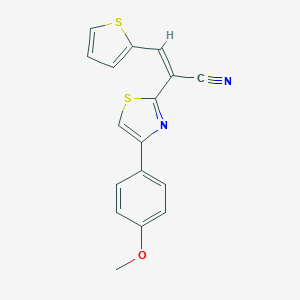![molecular formula C17H15BrN2O B428568 1-[3-(4-Bromophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone CAS No. 353268-49-2](/img/structure/B428568.png)
1-[3-(4-Bromophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[3-(4-Bromophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The compound also contains bromophenyl groups, which are phenyl rings that contain a bromine atom .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrazole ring and bromophenyl groups attached. The molecular formula is C8H7BrO, and the molecular weight is 199.045 .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 4’-Bromoacetophenone is reported to be white to light yellow crystals, soluble in alcohol, ether, glacial acetic acid, benzene, carbon disulfide and petroleum ether, and insoluble in water . It’s also easy to volatilize with water vapor .
Safety and Hazards
The safety and hazards of similar compounds have been reported. For instance, 4’-Bromoacetophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, and it can cause specific target organ toxicity after a single exposure, with the respiratory system being the target organ .
Propriétés
IUPAC Name |
1-[3-(4-bromophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O/c1-12(21)20-17(14-7-9-15(18)10-8-14)11-16(19-20)13-5-3-2-4-6-13/h2-10,17H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDBQMKCMZBKFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-3-({4-nitrophenyl}diazenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B428492.png)
![2-[5-[(4-Methoxyphenyl)diazenyl]-4-methyl-1,3-thiazol-2-yl]acetonitrile](/img/structure/B428496.png)

![3-(4-chlorobenzoyl)-5-{2-nitrophenyl}-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B428498.png)

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-(3-pyridinyl)acrylonitrile](/img/structure/B428500.png)
![3-(4-Chlorophenyl)-2-[4-methyl-5-(phenyldiazenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B428503.png)
![Ethyl 1-(4-chlorophenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B428504.png)
![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]acrylonitrile](/img/structure/B428505.png)
![4-[(4-methoxybenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B428508.png)
![Ethyl 5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B428509.png)
![4-amino-2,6-dimethyl-3H-pyrimido[1,2-b][1,2,4]triazine-3,8(4H)-dione](/img/structure/B428511.png)

![3-{3-nitrophenyl}-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B428514.png)